molecular formula C9H6N2O4 B12947179 4-nitro-1H-indole-6-carboxylic acid

4-nitro-1H-indole-6-carboxylic acid

Cat. No.: B12947179
M. Wt: 206.15 g/mol
InChI Key: RDBWOFDEHBHBCU-UHFFFAOYSA-N
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Description

4-nitro-1H-indole-6-carboxylic acid is an organic compound belonging to the indole family, characterized by a nitro group at the fourth position and a carboxylic acid group at the sixth position of the indole ring. Indole derivatives are significant in various fields due to their biological and pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-1H-indole-6-carboxylic acid typically involves the nitration of 1H-indole-6-carboxylic acid. A common method includes the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the fourth position .

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

4-nitro-1H-indole-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: 4-amino-1H-indole-6-carboxylic acid.

    Substitution: Various substituted indole derivatives depending on the substituent introduced.

    Coupling: Amides or esters of this compound.

Scientific Research Applications

4-nitro-1H-indole-6-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing molecules with therapeutic potential.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-nitro-1H-indole-6-carboxylic acid involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The indole ring structure allows it to bind to specific receptors or enzymes, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a nitro group and a carboxylic acid group on the indole ring. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C9H6N2O4

Molecular Weight

206.15 g/mol

IUPAC Name

4-nitro-1H-indole-6-carboxylic acid

InChI

InChI=1S/C9H6N2O4/c12-9(13)5-3-7-6(1-2-10-7)8(4-5)11(14)15/h1-4,10H,(H,12,13)

InChI Key

RDBWOFDEHBHBCU-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=C1C(=CC(=C2)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

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